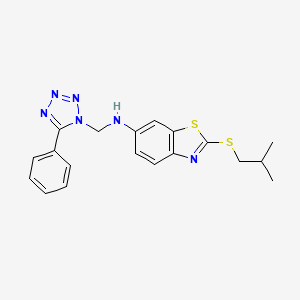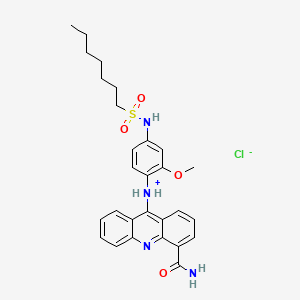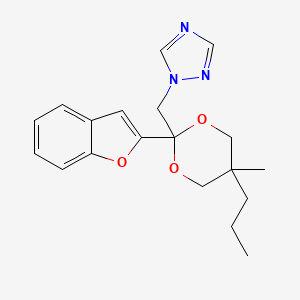
C.I. Acid Yellow 218
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Acid Yellow 218 is a synthetic dye with the molecular formula C29H35Cl2N5Na2O9S2 and a molecular weight of 778.62 g/mol . It is commonly used in various industries for its vibrant yellow color and is known for its stability and solubility in water.
Vorbereitungsmethoden
The synthesis of C.I. Acid Yellow 218 involves several steps, including diazotization and coupling reactions. The starting materials typically include aromatic amines and sulfonic acids. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the dye . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and consistent quality.
Analyse Chemischer Reaktionen
C.I. Acid Yellow 218 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the azo bonds in the dye, leading to the formation of aromatic amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
C.I. Acid Yellow 218 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in chromatography and other analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic analysis.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various consumer products.
Wirkmechanismus
The mechanism of action of C.I. Acid Yellow 218 involves its interaction with various molecular targets, including proteins and nucleic acids. The dye can bind to these molecules through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can lead to changes in the structure and function of the target molecules, which can be exploited for various applications, such as staining and diagnostic assays .
Vergleich Mit ähnlichen Verbindungen
C.I. Acid Yellow 218 can be compared with other similar compounds, such as:
- C.I. Acid Yellow 17
- C.I. Acid Yellow 23
- C.I. Acid Yellow 36
These compounds share similar structures and properties but differ in their specific applications and performance characteristics. For example, C.I. Acid Yellow 218 is known for its high stability and solubility, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
61814-57-1 |
|---|---|
Molekularformel |
C29H35Cl2N5Na2O9S2 |
Molekulargewicht |
778.6 g/mol |
IUPAC-Name |
disodium;2,5-dichloro-4-[4-[[5-(dodecoxycarbonylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C29H37Cl2N5O9S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-15-45-29(38)32-20-13-14-25(46(39,40)41)23(16-20)33-34-27-19(2)35-36(28(27)37)24-17-22(31)26(18-21(24)30)47(42,43)44;;/h13-14,16-18,27H,3-12,15H2,1-2H3,(H,32,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI-Schlüssel |
HKAOXGYNZYWYAQ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)

![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)








